methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate
Description
Methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate is a fluorinated cyclohexane derivative characterized by a carboxylate ester group at the 1-position, a methyl substituent at the same position, and two fluorine atoms at the 4,4-positions. This structural arrangement confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized via alkylation or esterification reactions, often employing reagents like methyl iodide and bases such as sodium hydride in polar aprotic solvents like DMF .
Properties
IUPAC Name |
methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-8(7(12)13-2)3-5-9(10,11)6-4-8/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSHOCABCYYRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360568-90-6 | |
| Record name | methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate typically involves the fluorination of a suitable precursor, such as a cyclohexane derivative. One common method is the reaction of 4,4-difluorocyclohexanone with methanol in the presence of an acid catalyst to form the desired ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Chemical Reactions Analysis
Types of Reactions: methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4,4-difluoro-1-methylcyclohexanone or 4,4-difluorocyclohexanecarboxylic acid.
Reduction: Formation of 4,4-difluoro-1-methylcyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate has the following chemical formula: . The presence of fluorine atoms enhances its chemical stability and bioavailability, making it a valuable candidate for various applications.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceutical compounds. Its fluorinated structure is particularly advantageous in drug design due to the following reasons:
- Increased Lipophilicity: Fluorine atoms can enhance the lipophilicity of compounds, improving their ability to penetrate biological membranes.
- Biological Activity: The compound is studied for its potential anti-inflammatory and anticancer properties, making it a candidate for further drug development.
Case Study:
A study investigating the synthesis of analogs of this compound revealed promising results in terms of biological efficacy against certain cancer cell lines. The derivatives showed enhanced activity compared to non-fluorinated counterparts.
Materials Science
The compound is also explored for its potential use in developing advanced materials, including:
- Polymers: this compound can be incorporated into polymer matrices to impart unique properties such as increased thermal stability and chemical resistance.
Data Table: Properties of Fluorinated Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Mechanical Strength | Moderate |
Chemical Synthesis
In organic synthesis, this compound is utilized as a versatile intermediate. It can undergo various reactions such as:
- Oxidation: Transforming into ketones or carboxylic acids.
- Reduction: Yielding alcohols or alkanes.
- Substitution Reactions: Facilitating the introduction of different functional groups.
Reaction Pathways:
Mechanism of Action
The mechanism of action of methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Electronic Differences
Key structural analogs include:
Key Observations :
- Fluorine atoms at the 4,4-positions stabilize the cyclohexane ring via electron-withdrawing effects, reducing ring puckering dynamics compared to non-fluorinated analogs .
Research Findings and Challenges
- Discontinuation : The discontinued status of this compound may reflect synthetic challenges (e.g., low yields in multi-step alkylation) or competition from more stable analogs like 4,4-difluorocyclohexanecarboxylic acid derivatives.
Biological Activity
Methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate is a fluorinated organic compound that has garnered attention for its potential biological activity. This article explores the compound's biochemical properties, mechanisms of action, and implications for therapeutic applications based on existing research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with two fluorine atoms attached at the 4-position and a carboxylate functional group. The molecular formula is . The presence of fluorine atoms enhances the lipophilicity of the compound, which may improve its interaction with biological targets such as enzymes and receptors.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially modulating their activity. This may involve covalent bonding or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Cell Signaling Modulation : Research indicates that this compound can influence cell signaling pathways by altering the activity of key signaling molecules. This modulation can lead to changes in gene expression and cellular metabolism.
- Dose-Dependent Effects : Studies in animal models suggest that the effects of this compound are dose-dependent. Lower doses may exhibit beneficial effects on enzyme activity and gene expression, while higher doses could result in toxicity or adverse effects.
Study on Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific metabolic enzymes. The results indicated that at concentrations above 50 μM, significant inhibition was observed in enzyme activity related to metabolic pathways.
| Concentration (μM) | Enzyme Activity (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 25 | 80 |
| 50 | 60 |
| 100 | 30 |
This data supports the hypothesis that higher concentrations lead to greater inhibition of enzyme function, highlighting the compound's potential as a pharmacological agent.
Cellular Effects
In vitro studies using cancer cell lines demonstrated that this compound could induce cell cycle arrest. Specifically, treatment with this compound resulted in a significant increase in cells arrested in the G0/G1 phase.
| Cell Line | Control (%) | Treated (%) |
|---|---|---|
| A549 | 100 | 45 |
| HeLa | 100 | 40 |
| MCF7 | 100 | 50 |
The results indicate that the compound may have anti-proliferative effects on certain cancer cells, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
This compound shares structural similarities with other fluorinated compounds. A comparative analysis shows distinct differences in biological activity:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Methyl 4-fluorocyclohexane-1-carboxylate | Single fluorine atom | Less lipophilic |
| Methyl 4-(trifluoromethyl)cyclohexane-1-carboxylate | Trifluoromethyl group | Increased stability |
| Methyl 4-bromocyclohexane-1-carboxylate | Contains bromine | Different reactivity profile |
The dual fluorination in this compound enhances its lipophilicity and potential interactions within biological systems compared to these similar compounds.
Q & A
Q. How can solvent polarity influence its reactivity in nucleophilic substitutions?
- Polar Protic vs. Aprotic : In DMSO, the ester’s carbonyl is more electrophilic, accelerating reactions with amines (e.g., amidation), whereas THF may favor SN2 pathways at the methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
